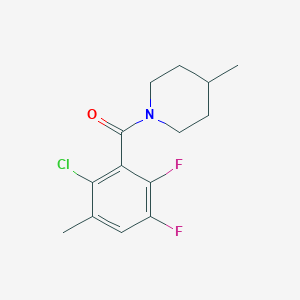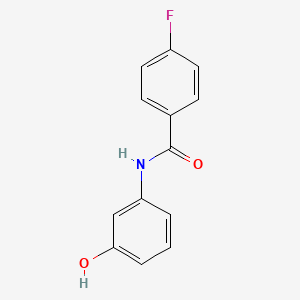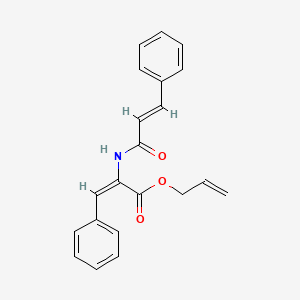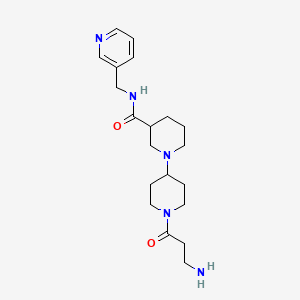![molecular formula C20H25N5O B5360322 5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole, commonly known as "MeOP-DT" is a novel psychoactive substance that belongs to the indazole family. It is a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the hallucinogenic effects of many psychedelic drugs. MeOP-DT is a relatively new compound that has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
MeOP-DT is a potent agonist of the serotonin receptor 5-HT2A. It binds to this receptor and activates it, leading to the hallucinogenic effects that are characteristic of many psychedelic drugs. MeOP-DT also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7.
Biochemical and Physiological Effects:
MeOP-DT has been shown to have a number of biochemical and physiological effects. It increases the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It also increases the levels of several cytokines, including interleukin-6 and tumor necrosis factor-alpha. These effects may contribute to the anti-inflammatory and neuroprotective properties of MeOP-DT.
Advantages and Limitations for Lab Experiments
MeOP-DT has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it useful for studying the effects of this receptor. Additionally, it has a unique chemical structure that may allow for the development of new therapeutic agents. However, the synthesis of MeOP-DT is complex and requires specialized equipment and expertise. Additionally, the effects of MeOP-DT on humans are not well understood, making it difficult to extrapolate findings from animal studies.
Future Directions
There are several future directions for research on MeOP-DT. One area of interest is the development of new therapeutic agents based on the chemical structure of MeOP-DT. Additionally, further studies are needed to understand the effects of MeOP-DT on humans, including its potential therapeutic applications. Finally, research is needed to determine the long-term effects of MeOP-DT use and its potential for abuse.
Synthesis Methods
The synthesis of MeOP-DT involves several steps, including the reaction of 2-methyl-4-pyridinylmagnesium bromide with 1,4-dibromobutane to form 4-(2-methyl-4-pyridinyl)-1,4-dibromobutane. This compound is then reacted with 5-methoxyindole in the presence of a palladium catalyst to form MeOP-DT. The synthesis of MeOP-DT is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
MeOP-DT has gained attention among researchers due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, MeOP-DT has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-methoxy-3-[[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl]-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-12-16(6-7-21-15)25-9-3-8-24(10-11-25)14-20-18-13-17(26-2)4-5-19(18)22-23-20/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSPIRKEXMCEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=C4C=C(C=CC4=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360272.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![3-methyl-7-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5360324.png)


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)

![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)